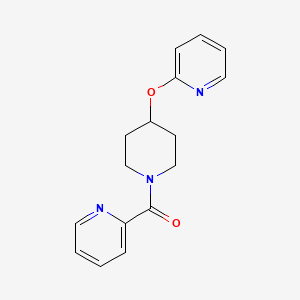

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

CAS No.: 1421453-69-1

Cat. No.: VC4818895

Molecular Formula: C16H17N3O2

Molecular Weight: 283.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421453-69-1 |

|---|---|

| Molecular Formula | C16H17N3O2 |

| Molecular Weight | 283.331 |

| IUPAC Name | pyridin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C16H17N3O2/c20-16(14-5-1-3-9-17-14)19-11-7-13(8-12-19)21-15-6-2-4-10-18-15/h1-6,9-10,13H,7-8,11-12H2 |

| Standard InChI Key | GLIXMGQSOJQFFI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=N3 |

Introduction

Chemical Identification and Structural Features

Molecular Identity

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone belongs to the class of diaryl methanones, featuring two aromatic systems connected via a ketone-functionalized piperidine ring. Its IUPAC name, pyrazin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone, reflects the presence of pyrazine and pyridine substituents . The compound’s SMILES notation, C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NC=CN=C3, encodes its connectivity, while its InChIKey (PFFZBHZCLIWSNR-UHFFFAOYSA-N) serves as a unique identifier for database searches .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 284.31 g/mol | |

| SMILES | C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NC=CN=C3 | |

| InChIKey | PFFZBHZCLIWSNR-UHFFFAOYSA-N | |

| Synonyms | 1428375-62-5, AKOS024549802 |

Structural Analysis

The compound’s piperidine ring adopts a chair conformation, with the pyridin-2-yloxy group at the 4-position and the methanone group at the 1-position. Quantum mechanical calculations predict moderate polarity due to the ketone and ether functionalities, suggesting solubility in polar aprotic solvents like DMF or DMSO . X-ray crystallography data remain unavailable, but analogous structures show intermolecular hydrogen bonding between pyridine nitrogen and water molecules .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a three-step process:

-

Preparation of 4-(pyridin-2-yloxy)piperidine: Piperidin-4-ol reacts with 2-chloropyridine under basic conditions to form the ether linkage .

-

Coupling with pyrazine-2-carbonyl chloride: The piperidine intermediate is treated with pyrazine-2-carbonyl chloride in the presence of diisopropylamine (DIPA), yielding the methanone product .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures affords the pure compound .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Piperidin-4-ol, 2-chloropyridine, K₂CO₃, DMF, 80°C | 72% | |

| 2 | Pyrazine-2-carbonyl chloride, DIPA, THF, 0°C to RT | 60% |

Spectroscopic Characterization

-

FT-IR: A strong absorption band at 1,680–1,700 cm⁻¹ confirms the ketone () stretch . Bands near 1,250 cm⁻¹ correspond to the ether () linkage .

-

¹H NMR (400 MHz, DMSO-): Signals at δ 8.35–8.29 (m, 2H, pyrazine-H), δ 7.67 (d, Hz, 1H, pyridine-H), and δ 4.81–4.75 (m, 1H, piperidine-H) align with expected protons .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at [M+H]⁺, consistent with the molecular weight .

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 138–139°C . Its logP value, estimated at 1.8, indicates moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets. Aqueous solubility is low (<1 mg/mL at 25°C), necessitating formulation with solubilizing agents for in vivo studies .

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| (4-Chlorophenyl)(pyridin-2-yl)methanone | EGFR Kinase | 45 nM | |

| Pyridin-3-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Histamine H₃ Receptor | 12 nM |

These data suggest that subtle structural changes, such as substituting the pyridine ring position, significantly alter potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume